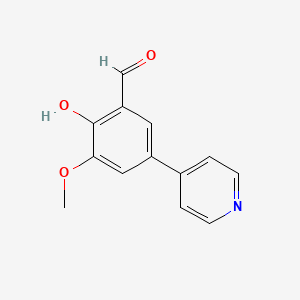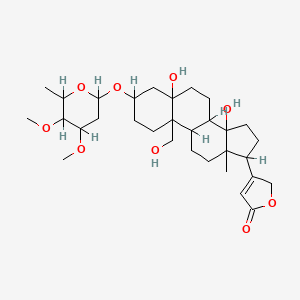![molecular formula C11H10N2O B13745114 n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide: is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural framework, which often imparts distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(8-Cyanobicyclo[420]octa-1,3,5-trien-2-yl)-acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce large quantities of the compound efficiently .
化学反応の分析
Types of Reactions: n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structural features can help elucidate the mechanisms of biological processes at the molecular level .
Medicine: In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. It may also find applications in the production of specialty chemicals and polymers .
作用機序
The mechanism of action of n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-8-yl)-acetamide
- n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-acetamide
Uniqueness: n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide is unique due to the specific positioning of the cyano and acetamide groups on the bicyclic core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
N-(8-cyano-2-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetamide |
InChI |
InChI=1S/C11H10N2O/c1-7(14)13-10-4-2-3-8-5-9(6-12)11(8)10/h2-4,9H,5H2,1H3,(H,13,14) |
InChIキー |
GSGOYHUUSQVJBB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC2=C1C(C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


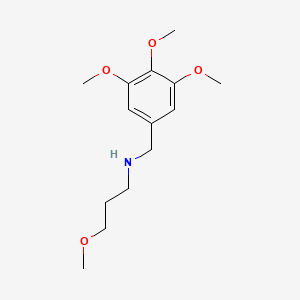
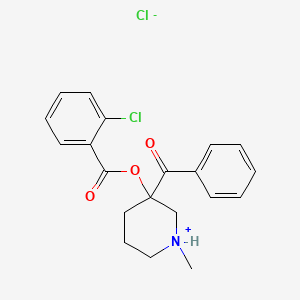
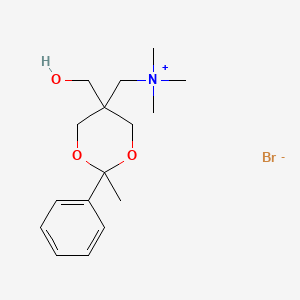
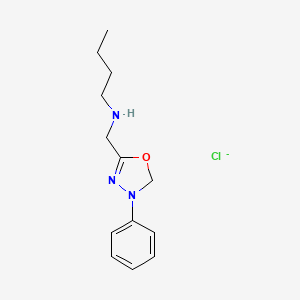

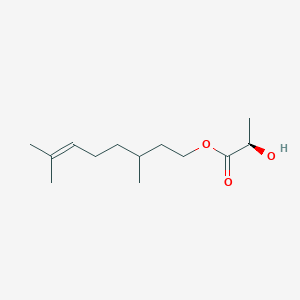
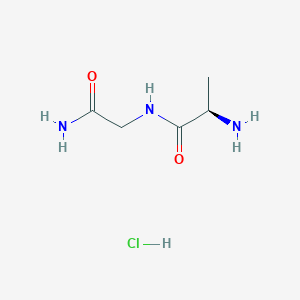

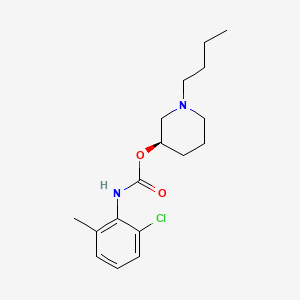

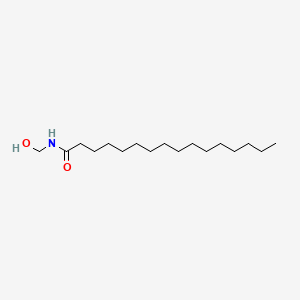
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
